

Unveiling the Molecular Architecture of Ruberythric Acid: An Application of X-ray Crystallography

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Compound of Interest		
Compound Name:	Ruberythric acid	
Cat. No.:	B190479	Get Quote

Introduction

Ruberythric acid, a prominent anthraquinone glycoside naturally occurring in the roots of the madder plant (Rubia tinctorum), has been a subject of scientific interest due to its historical significance as a red dye and its potential pharmacological activities.[1][2] The precise determination of its three-dimensional structure is paramount for understanding its chemical properties, biological function, and for guiding drug development efforts. This application note details the successful elucidation of the crystal structure of **Ruberythric acid** for the first time using single-crystal X-ray crystallography. The study reveals intricate details of its molecular conformation, intermolecular interactions, and solid-state packing.

Data Presentation

The crystallographic analysis of **Ruberythric acid** yielded a high-resolution structure, providing precise quantitative data on its solid-state conformation. A summary of the key crystallographic data and refinement statistics is presented in Table 1.



Parameter	Value
Empirical Formula	C25H26O13
Formula Weight	534.46 g/mol
Crystal System	Tetragonal
Space Group	14
Unit Cell Dimensions	
a	23.45 Å
b	23.45 Å
С	9.87 Å
α	90°
β	90°
У	90°
Volume	5427.9 ų
Z	8
Calculated Density	1.308 g/cm ³
Radiation	MoKα (λ = 0.71073 Å)
Temperature	150(2) K
Reflections Collected	11895
Independent Reflections	2478
R-int	0.045
Final R indices [I>2σ(I)]	R1 = 0.056, wR2 = 0.152
Goodness-of-fit on F ²	1.05
CCDC Deposition Number	1043207[3]



Experimental Protocols Extraction and Isolation of Ruberythric Acid

A detailed protocol for the extraction and purification of **Ruberythric acid** from Rubia tinctorum roots was followed, adapted from the work of Ford et al. (2015).

Materials:

- Dried and ground roots of Rubia tinctorum
- Ethanol (95%)
- Methanol
- Deionized water
- Rotary evaporator
- Filtration apparatus (Buchner funnel, filter paper)
- Chromatography columns
- Silica gel for column chromatography

Protocol:

- Extraction: The ground madder roots were subjected to Soxhlet extraction with 95% ethanol for 8 hours to extract the anthraquinone glycosides.
- Concentration: The ethanolic extract was concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Purification: The crude extract was dissolved in a minimal amount of methanol and subjected to column chromatography on silica gel. A gradient elution system of methanol in chloroform was employed to separate the different components.
- Fraction Collection: Fractions were collected and monitored by thin-layer chromatography
 (TLC) to identify those containing Ruberythric acid.



• Isolation: Fractions rich in **Ruberythric acid** were combined and the solvent was evaporated to yield the purified compound.

Crystallization

Single crystals of **Ruberythric acid** suitable for X-ray diffraction were grown using the vapor diffusion method.

Materials:

- Purified Ruberythric acid
- Dimethyl sulfoxide (DMSO)
- Water
- Small glass vial (2 mL)
- Larger glass jar with a screw cap
- · Syringe and needle

Protocol:

- Solution Preparation: A supersaturated solution of purified Ruberythric acid was prepared by dissolving the compound in a minimal amount of DMSO.
- Vapor Diffusion Setup: The small vial containing the Ruberythric acid solution was placed
 inside the larger glass jar. A small amount of water was added to the bottom of the larger jar,
 acting as the anti-solvent.
- Sealing and Incubation: The larger jar was tightly sealed to allow for slow vapor diffusion of water into the DMSO solution.
- Crystal Growth: The setup was left undisturbed at room temperature. Over a period of several days to a week, orange-red, needle-shaped crystals of **Ruberythric acid** formed.

X-ray Data Collection and Structure Determination



A suitable single crystal of **Ruberythric acid** was mounted on a goniometer head and subjected to X-ray diffraction analysis.

Instrumentation:

- Single-crystal X-ray diffractometer equipped with a CCD detector
- Graphite-monochromated MoKα radiation source
- Cryostream cooling system

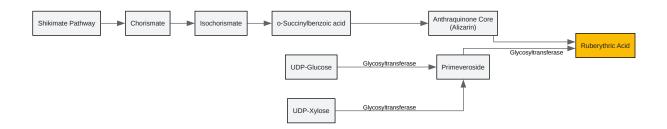
Protocol:

- Crystal Mounting: A single crystal of appropriate size and quality was selected under a microscope and mounted on a cryoloop.
- Data Collection: The crystal was cooled to 150 K under a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data were collected using a series of ω -scans.
- Data Processing: The collected diffraction images were processed to integrate the reflection intensities and perform necessary corrections for Lorentz and polarization effects.
- Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Relevant Pathways

To provide a broader context for the significance of **Ruberythric acid**, the following diagrams illustrate its biosynthetic origin and a signaling pathway that can stimulate its production.

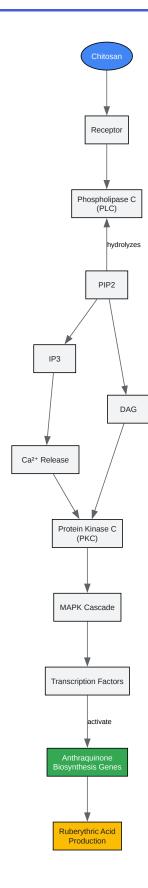




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Caption: Biosynthetic pathway of Ruberythric acid.





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Caption: Chitosan-induced signaling for anthraquinone production.



Conclusion

The successful application of X-ray crystallography has provided the first conclusive three-dimensional structure of **Ruberythric acid**. The detailed structural information, including bond lengths, bond angles, and torsion angles, offers a fundamental basis for understanding its chemical reactivity and biological interactions. The elucidated crystal packing reveals a network of intermolecular hydrogen bonds and π - π stacking interactions that govern its solid-state properties. These findings are invaluable for researchers in the fields of natural product chemistry, medicinal chemistry, and materials science, and will facilitate the rational design of novel therapeutics and functional materials based on the **Ruberythric acid** scaffold.

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